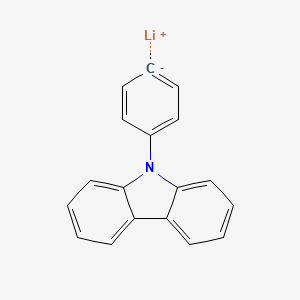

lithium;9-phenylcarbazole

Description

Significance of Carbazole (B46965) Derivatives in Contemporary Chemical Research

Carbazole derivatives, compounds derived from the tricyclic aromatic heterocycle carbazole, are of substantial interest in modern chemical research. wisdomlib.org Their unique structure, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, imparts a range of desirable properties. wikipedia.org These compounds are known for their electron-rich nature, high hole-transport capability, and excellent thermal and chemical stability. mdpi.commagtech.com.cn

The significance of carbazole derivatives spans multiple scientific disciplines. In medicinal chemistry, the carbazole skeleton is a key structural motif in many biologically active natural and synthetic products, exhibiting properties that include antitumor, antimicrobial, and anti-inflammatory activities. wisdomlib.orgnih.govresearchgate.net In materials science, their photo-physical and fluorescent properties make them promising photoelectric functional materials, particularly for applications in the blue light region. magtech.com.cn They are extensively used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs), where they can function as host materials, hole transporters, or emitters. mdpi.combohrium.commdpi.com

The 9-phenylcarbazole (B72232) scaffold, where a phenyl group is attached to the nitrogen atom of the carbazole ring, serves as a fundamental building block in organic synthesis for creating more complex and functional molecules. metu.edu.trmdpi.com Its rigid, planar structure combined with its electronic properties makes it an ideal platform for constructing materials with precisely controlled characteristics. The phenyl group at the 9-position enhances the solubility and morphological stability of the resulting materials. researchgate.net

Phenylcarbazole scaffolds are pivotal in the synthesis of:

Host Materials for OLEDs: They form the basis for bipolar host materials, which are designed with both electron-donating (the carbazole) and electron-accepting fragments to achieve balanced charge transport, a critical factor for high-efficiency phosphorescent OLEDs. mdpi.com

Dendrimers and Polymers: The scaffold is used to create star-shaped molecules and dendrimers with 9-phenylcarbazole units as the core or as dendritic branches (dendrons). researchgate.netacs.orgacs.org These highly branched structures are investigated for their unique photophysical and electrochemical properties. acs.org The synthesis of polymers incorporating the N-phenylcarbazole moiety, such as derivatives of poly(p-phenylenevinylene) (PPV), is also an active area of research for developing soluble, film-forming, and thermally stable electroluminescent materials. lnu.edu.cn

Complex Organic Compounds: The ability to functionalize the carbazole ring at various positions (e.g., C-3, C-6) allows for the attachment of different chromophores, extending the conjugation and fine-tuning the electronic properties of the final molecule. mdpi.combohrium.com This makes the phenylcarbazole scaffold a versatile tool for creating a diversity of molecular frameworks. nih.gov

Organolithium chemistry is a powerful tool for the functionalization of aromatic compounds, and its application to carbazole derivatives is essential for synthesizing advanced materials. The process of lithiation, typically using an organolithium reagent like n-butyllithium (n-BuLi), involves the replacement of a hydrogen or halogen atom with a lithium atom. This creates a highly reactive organolithium intermediate that can then react with a wide range of electrophiles to introduce new functional groups.

The interplay with 9-phenylcarbazole is particularly significant. For instance, the lithiation of 3-bromo-9-phenylcarbazole (B73726) with n-BuLi is a key step in synthesizing more complex structures. mdpi.comresearchgate.net This method allows for selective substitution at specific positions on the carbazole ring. Gilman reported that 3-bromo-9-ethylcarbazole (B1268536) and 3,6-dibromo-9-ethylcarbazole (B1268581) can undergo lithium-halogen exchange to create the corresponding 3-lithio and 3,6-dilithio species, which can then be used in further reactions. vanderbilt.edu

This strategy is employed in various synthetic routes:

Cross-Coupling Reactions: The in-situ generated lithiated species can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. rug.nlacs.org

Synthesis of Boronic Acids: Lithiation of dibrominated 9-phenylcarbazole followed by quenching with triisopropyl borate (B1201080) is a method used to prepare N-aryl carbazole-3-boronic acid derivatives, which are important intermediates in organic synthesis. google.com

Dendron Synthesis: The synthesis of complex monodendrons based on 9-phenylcarbazole has been achieved using n-butyllithium for specific chemical transformations. cmu.edu

Historical Context of Carbazole Chemistry and its Evolution to Functional Materials

The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. wikipedia.orgresearchgate.net For many years, coal tar distillate remained the primary industrial source of carbazole. wikipedia.org Early pharmacological interest was sparked by the discovery of the anti-bacterial activity of murrayanine, a naturally occurring carbazole alkaloid. researchgate.net Another significant milestone was the isolation of the ellipticine (B1684216) alkaloid in 1959, which demonstrated potent anticancer properties and spurred further investigation into the biological activities of carbazole derivatives. researchgate.net

The transition of carbazoles from simple chemical isolates to key components in functional materials is a more recent development, driven by the needs of the electronics industry. Researchers began to exploit the unique electrical, electrochemical, and optical properties of the carbazole ring. magtech.com.cn Its electron-donating character and hole-transporting capabilities made it an attractive candidate for use in electrophotography and later in organic electronics. wikipedia.orgmagtech.com.cn

The evolution to functional materials has been marked by several key advancements:

The development of synthetic methods to functionalize the carbazole core, allowing for the tuning of its properties. chim.itnih.gov

The incorporation of carbazole units into polymers, leading to materials with good charge transport and electroluminescent properties. mdpi.combohrium.com

The design of complex, multi-substituted carbazole molecules for high-performance applications in OLEDs, OPVs, and other optoelectronic devices. mdpi.combohrium.com

Scope and Research Significance of Lithium;9-Phenylcarbazole Systems

The specific system of this compound, representing the lithiated form of 9-phenylcarbazole, holds considerable research significance as a pivotal reactive intermediate. Its importance lies not as a final, stable product, but as a transient species that enables the construction of highly tailored and complex functional molecules.

The research significance of this system is multifaceted:

Enabling Molecular Engineering: Lithiated 9-phenylcarbazole is a gateway to a vast array of derivatives. By reacting this intermediate with different electrophiles, scientists can precisely control the molecular architecture, attaching various functional groups to the carbazole core to fine-tune properties like solubility, thermal stability, and, most importantly, electronic behavior.

Applications in Energy Storage: Recent research has explored the use of carbazole-based materials in lithium-ion batteries. For example, 9-phenyl-9H-carbazole has been investigated as an electrolyte additive for overcharge protection, where it electropolymerizes to form a conductive layer on the cathode. researchgate.net Furthermore, copolymers involving 9-phenyl-9H-carbazole have been used as coatings on battery separators to engineer the electrode-electrolyte interphase, leading to improved cycling performance. mdpi.com Some studies have also investigated carbazole-based monomers for achieving long cycle performance in batteries. researchgate.net

Development of Optoelectronic Materials: The synthesis of host materials for phosphorescent OLEDs often involves the lithiation of a halogenated 9-phenylcarbazole as a key synthetic step. mdpi.comresearchgate.net This approach allows for the creation of materials with high triplet energies and balanced charge transport, which are essential for efficient blue-emitting OLEDs. magtech.com.cn

In essence, the study of this compound systems is fundamental to advancing the design and synthesis of next-generation organic electronic materials. The reactivity and versatility of this organolithium intermediate provide a powerful platform for innovation in fields ranging from digital displays to energy storage solutions.

Data Tables

Table 1: Physicochemical Properties of 9-Phenylcarbazole

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₃N | nih.govchemeo.comsigmaaldrich.com |

| Molecular Weight | 243.30 g/mol | nih.govchemeo.comsigmaaldrich.com |

| CAS Number | 1150-62-5 | chemeo.comsigmaaldrich.com |

| Appearance | Solid, White to Almost white powder | nih.govchemicalbook.com |

| Melting Point | 95-97 °C | sigmaaldrich.com |

| Water Solubility | Slightly soluble | chemicalbook.com |

| λmax | 352 nm (in CH₃CN) | chemicalbook.com |

Table 2: Solubility of 9-Phenylcarbazole in Various Solvents

The mole fraction solubility of 9-phenylcarbazole has been determined to increase with rising temperature in a range of organic solvents. A study measuring solubility from 283.15 K to 323.15 K found this trend to hold true in solvents including isobutanol, ethyl lactate, dimethyl carbonate, and various acetate (B1210297) esters. acs.org This data is crucial for the purification and crystallization processes of 9-phenylcarbazole. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

189878-22-6 |

|---|---|

Molecular Formula |

C18H12LiN |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

lithium;9-phenylcarbazole |

InChI |

InChI=1S/C18H12N.Li/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h2-13H;/q-1;+1 |

InChI Key |

KQYPFEHYTDELFA-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=[C-]C=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Phenylcarbazole and Its Lithium Mediated Derivatives

Direct N-Arylation Approaches for 9-Phenylcarbazole (B72232) Synthesis

The direct formation of the N-phenyl bond on the carbazole (B46965) nitrogen is a fundamental step in the synthesis of this class of compounds. Two principal methods have been established for this transformation: palladium-catalyzed coupling reactions and the Ullmann reaction.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-nitrogen bonds. The synthesis of 9-phenylcarbazole and its derivatives frequently employs methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

In a typical Buchwald-Hartwig amination, an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) is coupled with carbazole in the presence of a palladium catalyst and a base. The choice of ligand for the palladium center is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. For instance, the use of Pd(OAc)₂ with tri(tert-butyl)phosphine and K₂CO₃ in toluene (B28343) has been reported for the synthesis of 9-arylcarbazoles. This methodology can also be extended to prepare more complex structures, such as monodendrons based on 9-phenylcarbazole, through Sonogashira coupling reactions. cmu.edunih.gov

The Suzuki-Miyaura coupling offers another powerful route. This reaction typically involves the coupling of a carbazole derivative bearing a boronic acid or boronic ester with an aryl halide. This approach is particularly useful for synthesizing asymmetrically substituted 9-phenylcarbazole derivatives. For example, 9-(2-bromophenyl)carbazole can be coupled with (4-cyanophenyl)boronic acid to yield the corresponding cyano-functionalized product. mdpi.comktu.edu Similarly, phenylcarbazole boronic acid has been used in Suzuki coupling reactions to create more complex host materials for organic light-emitting diodes (OLEDs). mdpi.com

The table below summarizes representative examples of palladium-catalyzed synthesis of 9-phenylcarbazole derivatives.

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| 9H-Carbazole, 1-bromo-3-iodobenzene (B1265593) | Copper | 9-(3-Bromophenyl)-9H-carbazole | up to 88% | |

| 9-(2-bromophenyl)carbazole, (4-cyanophenyl)boronic acid | Pd-catalyst | 9-(2-(4-cyanophenyl)phenyl)carbazole | Not specified | mdpi.comktu.edu |

| 9H-Carbazole, 2,6-diphenyl-4-bromobenzonitrile | Pd-catalyst | 9-(3,5-diphenyl-4-cyanophenyl)carbazole | Not specified | mdpi.com |

| 5-(5-bromopyridin-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine, [4-(carbazol-9-yl)phenyl]boronic acid | Pd-catalyst | C16 | Not specified | mdpi.com |

The Ullmann reaction, a classical method for forming carbon-carbon and carbon-heteroatom bonds, provides a cost-effective alternative for the N-arylation of carbazole. This reaction typically involves the coupling of an aryl halide with a carbazole salt in the presence of a copper catalyst at elevated temperatures.

A traditional Ullmann protocol for synthesizing 9-phenylcarbazole involves reacting carbazole with iodobenzene in the presence of copper iodide (CuI) and a high-boiling solvent like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at temperatures around 170°C. Variations of this method have been developed to improve yields and reaction conditions. For example, the synthesis of 9-(4-bromophenyl)-9H-carbazole has been achieved with a 71% yield using dibromobenzene and carbazole under a nitrogen atmosphere.

The Ullmann coupling is also instrumental in the synthesis of various substituted 9-phenylcarbazoles. For instance, 9-(3-bromophenyl)-9H-carbazole can be synthesized by reacting carbazole with 1-bromo-3-iodobenzene using metallic copper as a catalyst and dimethylformamide (DMF) as the solvent. This method has also been employed to synthesize host materials for phosphorescent OLEDs by coupling different bromo-substituted N-phenylcarbazoles with other aromatic moieties. mdpi.comktu.edu

The following table presents examples of 9-phenylcarbazole derivatives synthesized via the Ullmann reaction.

| Carbazole Derivative | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

| Carbazole | Iodobenzene | CuI, DMPU | 9-Phenylcarbazole | Not specified | |

| Carbazole | 1-Bromo-3-iodobenzene | Metallic Copper, DMF | 9-(3-Bromophenyl)-9H-carbazole | up to 88% | |

| p- or m-phenylcarbazole | 3,5-bis(2-pyridyl)-1H-1,2,4-triazole | Copper | Substituted 9-phenylcarbazole derivatives (A21, A22) | Not specified | mdpi.comktu.edu |

| 9H-Carbazole | Dibromobenzene | Not specified | 9-(4-Bromophenyl)carbazole | Not specified | mdpi.comktu.edu |

Functionalization Strategies for 9-Phenylcarbazole Nuclei

Once the 9-phenylcarbazole core is synthesized, further functionalization is often desired to tune its electronic properties and introduce specific functionalities. Organolithium reagents play a crucial role in these transformations, enabling regioselective modifications of the carbazole nucleus.

Regioselective halogenation of the 9-phenylcarbazole core is a key step for subsequent cross-coupling reactions. The positions most susceptible to electrophilic substitution on the carbazole ring are C3 and C6. Direct bromination of 9-phenylcarbazole can lead to the formation of 3,6-dibromo-9-phenylcarbazole (B1311984). vanderbilt.edu

Lithiation followed by quenching with an electrophile is a powerful strategy for regioselective functionalization. The use of organolithium bases like n-butyllithium (n-BuLi) can selectively deprotonate specific positions on the carbazole ring, which can then be trapped with a halogen source. For instance, treatment of 9-phenylcarbazole with n-BuLi followed by the addition of iodine would be expected to yield mono- or di-iodinated products depending on the reaction conditions. The directing effect of the phenyl group at the 9-position influences the regioselectivity of this process.

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry that allows for the conversion of an organic halide into an organolithium species. wikipedia.orgethz.chprinceton.edu This method is particularly useful for generating nucleophilic carbon centers from aryl halides, which can then be reacted with various electrophiles. The reaction is typically fast, often proceeding at low temperatures, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

In the context of 9-phenylcarbazole chemistry, a halogenated derivative, such as 3,6-dibromo-9-phenylcarbazole, can be treated with an alkyllithium reagent like n-BuLi or t-BuLi. vanderbilt.eduethz.ch This results in the exchange of one or both bromine atoms for lithium, generating a mono- or di-lithiated intermediate. These highly reactive organolithium species can then be quenched with a variety of electrophiles, such as carbon dioxide (to form carboxylic acids), aldehydes, or ketones. vanderbilt.edu

The use of organolithium reagents enables the introduction of multiple functional groups onto the 9-phenylcarbazole scaffold in a controlled manner. researchgate.net By employing a dihalogenated substrate like 3,6-dibromo-9-phenylcarbazole, it is possible to perform a double lithium-halogen exchange to create a 3,6-dilithio-9-phenylcarbazole intermediate. vanderbilt.edu This versatile intermediate can then react with a range of electrophiles to install two identical or different functional groups at the 3 and 6 positions.

For example, the 3,6-dilithio-9-ethylcarbazole has been successfully alkylated with iodomethane (B122720) and diethylsulfate. vanderbilt.edu This strategy allows for the synthesis of symmetrically substituted carbazoles. Furthermore, these organolithium intermediates can participate in cross-coupling reactions, expanding the scope of accessible derivatives. The reaction of lithiated 9-phenylcarbazole derivatives with other reagents can lead to the formation of complex, star-shaped molecules with potential applications in molecular electronics. acs.orgnih.gov

The table below provides examples of functionalization reactions involving organolithium reagents.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3,6-Dibromo-9-ethylcarbazole (B1268581) | 1. n-BuLi; 2. Iodomethane | 3,6-Dimethyl-9-ethylcarbazole | Not specified | vanderbilt.edu |

| 3,6-Dibromo-9-ethylcarbazole | 1. n-BuLi; 2. CO₂ | 9-Ethylcarbazole-3,6-dicarboxylic acid | High | vanderbilt.edu |

| N-phenylcarbazole | 1. Organolithium reagent; 2. Electrophile | Functionalized N-phenylcarbazole | Not specified | rug.nl |

| Benzo[b]furan derivative | 1. Organolithium reagent; 2. Iodine | Iododerivative | Not specified | acs.org |

Synthesis of Precursors and Intermediates for Lithium-Carbazole Systems

The creation of complex 9-phenylcarbazole-based systems relies on the availability of versatile precursors and intermediates. Halogenated derivatives and boronic esters are among the most crucial building blocks, enabling a wide array of cross-coupling reactions. The formation of lithiated carbazole species is often a key transient step in these synthetic pathways.

Preparation of Halogenated 9-Phenylcarbazole Derivatives

Halogenation of the 9-phenylcarbazole core is a fundamental step for introducing reactive sites, typically at the C3 and C6 positions, which are activated for electrophilic substitution. These halogenated intermediates are essential for subsequent functionalization through cross-coupling reactions.

Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The reaction of 9-phenylcarbazole with NBS in solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can yield 3,6-dibromo-9-phenylcarbazole with high purity (99.5-99.8%). google.com The choice of solvent and reaction temperature influences the outcome; for instance, using methanol (B129727) as a solvent with dibromohydantoin can also produce the dibrominated product in high yield (95%). google.com A method for synthesizing high-purity 3-bromo-N-phenylcarbazole involves the use of a brominating agent and an oxidant at low temperatures (-20 to 10 °C), which allows for precise control of the reaction. google.com Ullmann-type reactions can also be employed, for example, by reacting 3-bromo-9H-carbazole with bromobenzene (B47551) in the presence of a copper catalyst to yield 3-bromo-9-phenylcarbazole (B73726). chemicalbook.com

Iodination is another critical halogenation technique. Direct iodination of 9-phenylcarbazole can be achieved using reagents like N-iodosuccinimide (NIS) in glacial acetic acid, yielding 3-iodo-9-phenylcarbazole. chemblink.comechemi.com Another effective method involves reacting 9-phenylcarbazole with potassium iodide and potassium iodate (B108269) in the presence of sulfuric acid and ethanol. echemi.com The synthesis of 3,6-diiodo-9-phenylcarbazole is accomplished by reacting 9-phenylcarbazole with potassium iodide and potassium iodate in acetic acid at elevated temperatures. acs.orgresearchgate.net These iodo-derivatives serve as key intermediates for constructing more complex molecules, such as dendrimers and polymers. chemblink.comacs.org

| Derivative | Reagents | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-9-phenylcarbazole | 3-bromo-9H-carbazole, bromobenzene, copper, potassium acetate (B1210297) | DMF, 120°C, 4h | 71% | chemicalbook.com |

| 3-Bromo-9-phenylcarbazole | N-phenylcarbazole, HBr, H₂O₂ | Dichloromethane, -10°C, 6h | Not specified | google.com |

| 3,6-Dibromo-9-phenylcarbazole | 9-(4-nitrophenyl)-carbazole, Bromine | Not specified | Good yield | cmu.edu |

| 3,6-Dibromo-9-phenylcarbazole | N-phenylcarbazole, NBS | 1,2-dichloroethane, 40°C, 3h | 92% | google.com |

| 3-Iodo-9-phenylcarbazole | 9-phenylcarbazole, N-iodosuccinimide | Glacial acetic acid, room temp. | 67% | echemi.com |

| 3,6-Diiodo-9-phenylcarbazole | 9-phenylcarbazole, KI, KIO₃ | Acetic acid, 80°C, 12h | 76.5% | acs.org |

Synthesis of Boronic Esters and Other Coupling Partners

Boronic acids and their corresponding esters are indispensable partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The synthesis of these compounds from 9-phenylcarbazole derivatives typically involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

A common route to (9-phenyl-9H-carbazol-3-yl)boronic acid starts with a halogenated precursor like 3,6-dibromo-9-phenylcarbazole. google.com This dibromo compound is treated with n-butyllithium (n-BuLi) at low temperatures (e.g., -70°C) in an inert solvent like tetrahydrofuran (B95107) (THF). This step generates a lithiated intermediate. Subsequent reaction with an electrophilic boron source, such as triisopropyl borate, followed by acidic workup, yields the desired boronic acid. google.com This method capitalizes on the generation of a transient lithium-carbazole species to facilitate the introduction of the boronic acid moiety.

Similarly, boronic acid pinacol (B44631) esters, which often offer greater stability and ease of purification, can be synthesized. These are crucial for building complex architectures like dendrimers and starburst molecules through Suzuki cross-coupling reactions. thieme-connect.commdpi.com For instance, 9-[3,5-di(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl]phenyl)carbazole has been used in Buchwald-Hartwig reactions to create larger molecules. mdpi.com Other important coupling partners include triazene-functionalized 9-phenylcarbazole derivatives, which can be converted to aryl iodides for subsequent coupling reactions, proving useful in the convergent synthesis of dendrimers. cmu.edu

| Product | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| (9-phenyl-9H-carbazol-3-yl)boronic acid | 3,6-Dibromo-9-phenylcarbazole | 1. n-BuLi, 2. Triisopropyl borate | Lithium-halogen exchange, Borylation | google.com |

| 9-Phenylcarbazole-based boronic acids | Bromo-9-phenylcarbazoles | Pd(PPh₃)₄, bis(pinacolato)diboron | Suzuki-Miyaura cross-coupling | mdpi.com |

| 3,6-di-tert-butyl-9-(4-iodophenyl)-carbazole | 3,6-di-tert-butyl-9-(4-(3,3-diethyltriazenyl)-phenyl)-carbazole | Methyl iodide | Triazene (B1217601) to iodide conversion | cmu.edu |

| Carbazole-containing boronic ester | Bromo-substituted N-phenylcarbazole | Not specified | Not specified | lnu.edu.cn |

Advanced Synthetic Techniques for Complex 9-Phenylcarbazole Architectures

Building upon the foundational precursors, advanced polymerization and synthetic techniques are employed to construct macromolecules with tailored properties. These methods allow for the creation of linear polymers, hyperbranched structures, and precisely defined dendrimers, all leveraging the unique electronic characteristics of the 9-phenylcarbazole unit.

Step-Growth Polymerization Methodologies

Step-growth polymerization is a powerful strategy for creating polymers based on 9-phenylcarbazole. This can be achieved through various chemical and electrochemical methods.

Electrochemical polymerization involves the direct anodic oxidation of the 9-phenylcarbazole monomer. researchgate.netottokemi.com Performing this reaction in a mixed electrolyte system, such as boron trifluoride diethyl etherate (BFEE) and sulfuric acid, can produce poly(9-phenylcarbazole) (P9PC) films. researchgate.net Quantum chemistry calculations suggest that this polymerization predominantly occurs through coupling at the C3 and C6 positions of the carbazole ring. researchgate.net

Chemical polymerization methods often rely on transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling polycondensation can be used to copolymerize kinked and hyperbranched carbazole units with other monomers, like fluorene (B118485) derivatives, to create polymers with suppressed aggregation and improved luminescent properties. acs.org Another approach involves the cationic polymerization of styrenic monomers that bear carbazole moieties. In the case of 9-(4-vinylphenyl)carbazole, polymerization can proceed through a step-growth pathway involving an electrophilic aromatic substitution on the electron-rich C3 position of the carbazole group. researchgate.net This contrasts with typical chain-growth polymerization of the vinyl group, demonstrating the versatile reactivity of the carbazole unit. researchgate.net Furthermore, polymers like Cz-PPV have been synthesized via Wittig-Horner type polymerization, incorporating the 9-phenylcarbazole moiety to enhance hole-injection abilities in the resulting polymer. lnu.edu.cn

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers based on 9-phenylcarbazole are of significant interest due to their three-dimensional, globular structures that can prevent intermolecular interactions and aggregation, leading to high fluorescence quantum yields. acs.org

The synthesis of these complex architectures often employs a convergent approach, where dendritic arms (dendrons) are built first and then attached to a central core. cmu.eduresearchgate.netbiocrick.com Palladium-catalyzed reactions like Suzuki and Sonogashira couplings are instrumental in these syntheses. cmu.eduresearchgate.netrsc.org For instance, 9-phenylcarbazole ethynylene monodendrons have been prepared using Sonogashira coupling reactions. cmu.edu To overcome solubility issues with increasing dendrimer generation, peripheral groups like tert-butyl are often attached to the outer monomer units. cmu.edu

In a convergent strategy for dendrimer synthesis, a monomer with a reactive focal point, such as a triazene group, is used. cmu.edu This group can be converted to an iodide, which then allows for coupling with another monomer unit. cmu.edu This iterative process of coupling and functional group transformation allows for the controlled, generation-by-generation growth of the dendrimer. cmu.edu Similarly, starburst dendrimers with a triphenylamine (B166846) core and 9-phenylcarbazole-based dendrons have been successfully synthesized via Suzuki coupling reactions. biocrick.comrsc.org

Hyperbranched polymers can be synthesized through more direct, often one-pot, procedures. For example, alkyne polycyclotrimerization of diyne monomers like 3,6-diethynyl-9-phenylcarbazole yields soluble hyperbranched polyarylenes with high molecular weights. acs.org Another method is the Friedel–Crafts reaction, where 9-phenylcarbazole is reacted with an external cross-linker like formaldehyde (B43269) dimethyl acetal (B89532) (FDA) to produce hyper-cross-linked polymers with tunable porosity. d-nb.info These advanced synthetic techniques enable the creation of highly complex and functional materials from 9-phenylcarbazole building blocks.

| Architecture | Synthetic Strategy | Key Reactions | Key Features | Reference |

|---|---|---|---|---|

| Ethynylene Monodendrons | Convergent | Sonogashira coupling | Uses triazene and masked acetylene (B1199291) focal points for purification. | cmu.edu |

| Starburst Dendrimers | Convergent | Suzuki coupling | Triphenylamine or pyrene (B120774) core with 9-phenylcarbazole dendrons. | researchgate.netrsc.org |

| Hyperbranched Polyarylenes | One-pot self-condensation | Alkyne polycyclotrimerization | Synthesized from A₂-type diyne monomers. | acs.org |

| Hyper-cross-linked Polymers | One-pot cross-linking | Friedel–Crafts reaction | Uses external cross-linkers to create porous networks. | d-nb.info |

| Starburst Hybrids | Convergent | Microwave-enhanced Suzuki coupling | Triazatruxene core functionalized with six 9-phenylcarbazole units. | oup.comresearchgate.net |

Reactivity Profiles and Reaction Mechanisms of Lithium Interacting 9 Phenylcarbazole Species

Organolithium Addition and Transformation Mechanisms

Organolithium reagents, being potent nucleophiles and strong bases, can engage in addition reactions with 9-phenylcarbazole (B72232). wikipedia.orglibretexts.org These reactions typically involve the nucleophilic attack of the carbanionic carbon of the organolithium reagent onto the electrophilic positions of the carbazole (B46965) ring system. libretexts.org The subsequent transformations of the resulting lithium-containing intermediates are crucial for the functionalization of the 9-phenylcarbazole scaffold.

The regioselectivity of lithiation on the 9-phenylcarbazole framework is a critical aspect that governs the outcome of subsequent functionalization reactions. The positions on both the carbazole and the pendant phenyl ring are susceptible to lithiation, with the precise location being influenced by factors such as the organolithium reagent used, solvent, and temperature. Directed ortho-metalation, where a substituent directs the lithiation to an adjacent position, is a common strategy to control regioselectivity. However, in the absence of such directing groups, the inherent electronic properties of the 9-phenylcarbazole system guide the lithiation process.

The presence of substituents on either the carbazole nucleus or the 9-phenyl group can significantly alter the course of lithiation. Electron-donating groups can enhance the electron density at certain positions, making them more susceptible to electrophilic attack by the lithium species. Conversely, electron-withdrawing groups can direct the lithiation to other positions by altering the acidity of adjacent C-H bonds. The interplay of steric and electronic effects of these substituents ultimately determines the preferred lithiation site and, consequently, the structure of the functionalized product.

Electron Transfer Processes Involving 9-Phenylcarbazole Radical Cations

9-Phenylcarbazole can undergo single-electron transfer (SET) processes to form a radical cation. This reactivity is particularly relevant in photochemistry and electrochemistry, where the molecule can be either photoexcited or subjected to an applied potential. ias.ac.in The resulting radical cation is a key intermediate in various reactions, including cycloadditions and polymerizations.

Upon photoexcitation, 9-phenylcarbazole can act as an electron donor in the presence of a suitable electron acceptor. rsc.org The kinetics of this photoinduced electron transfer (PET) process are crucial in determining the efficiency of subsequent chemical reactions. rsc.org Studies have shown that the rate of PET from photoexcited 9-phenylcarbazole to an electron acceptor is influenced by the solvent polarity and the steric bulk of the acceptor. For instance, the bimolecular rate coefficient for electron transfer from photoexcited 9-phenylcarbazole to diphenyliodonium (B167342) hexafluorophosphate (B91526) in dichloromethane (B109758) has been determined to be (5 ± 1) × 10⁹ M⁻¹ s⁻¹. rsc.org

| Electron Acceptor | Solvent | Bimolecular Rate Coefficient (k_ET) (M⁻¹ s⁻¹) |

| Diphenyliodonium hexafluorophosphate | Dichloromethane | (5 ± 1) × 10⁹ |

This table presents the bimolecular rate coefficient for photoinduced electron transfer from 9-phenylcarbazole.

The electrochemical oxidation of 9-phenylcarbazole provides another avenue to its radical cation. ntu.edu.twntu.edu.tw Cyclic voltammetry studies have shown that 9-phenylcarbazole undergoes an irreversible oxidation at approximately +1.38 V. ntu.edu.tw The stability of the generated radical cation is a key factor in its subsequent reactivity. masterorganicchemistry.comresearchgate.net For 9-phenylcarbazole, the radical cation is relatively unstable and can undergo further reactions, such as dimerization, particularly if the 3 and 6 positions of the carbazole ring are unsubstituted. ntu.edu.twntu.edu.tw The oxidation potential is sensitive to substituents at the 3 and 6 positions of the carbazole ring but is less affected by substituents on the 9-phenyl group. ntu.edu.twntu.edu.tw 9-Phenylcarbazole cation radicals exhibit characteristic broad absorption in the 550-900 nm region. ntu.edu.twntu.edu.tw

| Compound | Oxidation Potential (E_p,a) (V) | Reversibility |

| 9-Phenylcarbazole | +1.38 | Irreversible |

| 3,6-disubstituted 9-phenylcarbazoles | Varies with substituent | Reversible |

This table summarizes the electrochemical oxidation behavior of 9-phenylcarbazole and its derivatives.

Polymerization Mechanisms Induced or Influenced by Lithium Species

Lithium species can play a significant role in the polymerization of carbazole-containing monomers. Organolithium compounds can act as initiators for the anionic polymerization of vinyl-substituted carbazoles. In the context of 9-phenylcarbazole, while it does not typically undergo polymerization itself, its derivatives can be polymerized. Furthermore, the electrochemical oxidation of 9-phenylcarbazole and its derivatives can lead to the formation of polymeric films. researchgate.net The mechanism of this electropolymerization involves the initial formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. researchgate.net The substitution pattern on the 9-phenylcarbazole unit influences the stability of the radical cation and the efficiency of the polymerization process. researchgate.net

Electropolymerization Pathways of 9-Phenylcarbazole Monomers

Electropolymerization is a versatile method for creating thin, conductive polymer films of poly(9-phenylcarbazole) directly on an electrode surface. This process typically occurs in an electrolyte solution, where a lithium salt, such as lithium perchlorate (B79767) (LiClO₄), is commonly employed. The lithium salt serves as a crucial component, providing the necessary conductivity for the solution and acting as a source of counter-ions (dopants) that stabilize the charge carriers within the growing polymer film.

The polymerization mechanism initiates with the oxidation of the 9-phenylcarbazole monomer at the anode. This one-electron oxidation process generates a radical cation. The stability and subsequent reaction of this radical cation are key to the polymerization process. The primary pathway for polymer chain growth involves the coupling of these radical cations.

The most favorable positions for coupling on the carbazole moiety are the 3- and 6-positions due to their high electron density. The general steps of the electropolymerization pathway are as follows:

Oxidation: The 9-phenylcarbazole monomer (M) is oxidized at the electrode surface to form a radical cation (M⁺•).

M - e⁻ → M⁺•

Radical Cation Coupling: Two radical cations then couple, typically in a head-to-tail fashion at the 3- and 6-positions, to form a dimeric dication. This coupling is the principal chain propagation step.

2 M⁺• → M-M²⁺

Deprotonation: The resulting dication expels two protons (H⁺) to form a neutral dimer, regenerating the aromatic system.

M-M²⁺ → (M-M) + 2 H⁺

Chain Growth: This dimer is then re-oxidized, and the process repeats, leading to the growth of the polymer chain on the electrode surface. The perchlorate anions (ClO₄⁻) from the lithium electrolyte are incorporated into the polymer film to balance the positive charges on the oxidized polymer backbone, a process known as doping.

The oxidation potential of the monomer is a critical parameter in electropolymerization. For carbazole derivatives, this potential is influenced by the substituents on the aromatic rings. The phenyl group at the 9-position influences the electronic properties of the carbazole ring system, affecting the ease of oxidation and the morphology of the resulting polymer film.

| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Electrolyte/Solvent System |

| 9-Phenylcarbazole | ~1.1 - 1.4 V | LiClO₄ in Acetonitrile (ACN) |

| Carbazole | ~1.1 V | LiClO₄ in Acetonitrile (ACN) |

Note: Oxidation potentials are approximate and can vary based on experimental conditions such as solvent, electrode material, and scan rate.

Friedel–Crafts Polymerization on 9-Phenylcarbazole

Friedel–Crafts reactions are a class of electrophilic aromatic substitution reactions used to attach substituents to aromatic rings. In the context of polymerization, Friedel–Crafts chemistry can be used to create cross-linked polymer networks from aromatic monomers like 9-phenylcarbazole. Lithium compounds, particularly lithium salts, can function as Lewis acid catalysts or co-catalysts in these reactions.

The general mechanism involves an electrophile attacking the electron-rich carbazole or phenyl rings of the 9-phenylcarbazole monomer. Lithium salts such as lithium chloride (LiCl) or lithium perchlorate (LiClO₄) can promote this reaction. researchgate.netnih.gov LiCl, for instance, can act as a Lewis acid, activating the electrophile and increasing its reactivity. researchgate.net

A common approach to forming hyper-cross-linked polymers from 9-phenylcarbazole involves using an external cross-linker, such as formaldehyde (B43269) dimethyl acetal (B89532) (FDA), in the presence of a Lewis acid catalyst. The role of a lithium-based catalyst would be to facilitate the formation of a carbocation from the cross-linker, which then serves as the electrophile.

The reaction mechanism proceeds as follows:

Catalyst Activation: The lithium salt (e.g., LiCl) coordinates with the cross-linking agent, making it a more potent electrophile.

Electrophilic Attack: The activated cross-linker is attacked by the π-electrons of the 9-phenylcarbazole monomer. The substitution can occur on the carbazole ring (positions 3, 6) or the N-phenyl ring.

Polymer Network Formation: The reaction continues as the newly substituted monomer can be attacked by other activated cross-linkers, leading to a three-dimensional, cross-linked polymer network.

The use of lithium-based catalysts in these polymerizations can offer a milder alternative to traditional, more aggressive Lewis acids like AlCl₃ or FeCl₃.

| Catalyst System | Role of Lithium Compound | Typical Cross-linker | Resulting Polymer |

| Brønsted Acid / LiCl | Lewis acid co-catalyst, enhances electrophilicity researchgate.net | Aldehydes, Ketones | Substituted indoles (model reaction) |

| Bi(OTf)₃ / LiClO₄ | Co-catalyst, drives cyclization nih.gov | Internal Alkene | Polycyclic aromatic systems |

Intermolecular and Intramolecular Coupling Reactions

Lithium reagents play a central role in a powerful class of C-C bond-forming reactions through the process of lithiation. This involves the deprotonation of a C-H bond by a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. bohrium.com 9-Phenylcarbazole can be selectively lithiated to create a potent nucleophile for subsequent coupling reactions.

Mechanism of Lithiation and Intermolecular Coupling:

Deprotonation (Lithiation): 9-Phenylcarbazole is treated with a strong lithium base. The base abstracts a proton from one of the aromatic positions. The acidity of the C-H bonds determines the site of lithiation, which is often directed by the nitrogen atom.

Formation of Lithiated Intermediate: This results in the formation of a lithium-9-phenylcarbazolide species, where a lithium atom has replaced a hydrogen atom. This C-Li bond is highly polarized, conferring significant carbanionic character on the carbon atom.

Nucleophilic Attack (Coupling): The lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles (E⁺) in an intermolecular coupling reaction. This step forms a new carbon-carbon or carbon-heteroatom bond.

Reaction with alkyl halides (R-X) to form alkyl-substituted 9-phenylcarbazoles.

Reaction with carbonyl compounds (aldehydes, ketones) to form alcohols.

Reaction with other metal halides in transmetalation reactions to create different organometallic reagents for cross-coupling reactions (e.g., Suzuki, Stille).

This strategy allows for the precise functionalization of the 9-phenylcarbazole core, enabling the synthesis of complex molecules for various applications.

While less common for this specific molecule, intramolecular coupling is also a possibility. If a 9-phenylcarbazole derivative containing a suitable leaving group is lithiated at another position on the molecule, the resulting carbanion could potentially attack the electrophilic center within the same molecule, leading to the formation of a new ring. This type of reaction, known as an intramolecular cyclization, is a powerful tool for constructing polycyclic aromatic systems.

| Reagent | Reaction Type | Intermediate | Product Type |

| n-Butyllithium | Lithiation | Lithiated 9-phenylcarbazole | Organolithium reagent |

| Lithiated 9-phenylcarbazole + R-X | Intermolecular Coupling | - | Alkyl-substituted 9-phenylcarbazole |

| Lithiated 9-phenylcarbazole + Ketone | Intermolecular Coupling | - | Tertiary alcohol of 9-phenylcarbazole |

Advanced Spectroscopic and Structural Characterization of Lithium;9 Phenylcarbazole Systems

Elucidation of Electronic Transitions and Conjugation

The electronic properties of lithium;9-phenylcarbazole (B72232) are primarily dictated by the delocalization of the negative charge across the carbazole (B46965) framework and its interaction with the phenyl substituent and the lithium cation. UV-visible absorption and fluorescence spectroscopy are powerful tools to probe these electronic characteristics.

The UV-visible absorption spectrum of 9-phenylcarbazole in solution typically exhibits strong absorption bands in the near-UV region, which are attributed to π-π* electronic transitions within the carbazole and phenyl chromophores. The interaction between these two aromatic systems can lead to shifts in the absorption maxima and changes in molar absorptivity compared to the individual chromophores.

Upon deprotonation to form the lithium;9-phenylcarbazolide anion, significant changes in the electronic structure and, consequently, the absorption spectrum are expected. The introduction of a negative charge into the carbazole nitrogen's p-orbital enhances the electron-donating ability of the carbazolide moiety, leading to a bathochromic (red) shift of the absorption bands. This shift is indicative of a smaller HOMO-LUMO energy gap, resulting from the increased energy of the highest occupied molecular orbital (HOMO) due to the negative charge.

Studies on related N-phenylcarbazole derivatives have shown that the degree of π-conjugation and electronic communication between the carbazole and phenyl rings influences the absorption spectra. While the phenyl group is twisted relative to the carbazole plane, which can limit through-bond conjugation, electronic communication can still occur. In the case of the lithium salt, ion-pairing effects and the position of the lithium cation relative to the aromatic system can also modulate the electronic transitions.

| Compound Derivative | Absorption Maxima (λmax) | Solvent |

| 9-Phenylcarbazole | ~292 nm, ~339 nm | Dichloromethane (B109758), Acetonitrile |

| Substituted 9-Phenylcarbazoles | Varies with substitution | Various organic solvents |

Fluorescence spectroscopy provides insights into the excited-state properties of lithium;9-phenylcarbazole. 9-Phenylcarbazole and its derivatives are known to be fluorescent, emitting light upon relaxation from the first excited singlet state (S1) to the ground state (S0). The emission wavelength and quantum yield are sensitive to the molecular structure and environment.

For alkali metal carbazolides, including a sterically hindered lithium carbazolide derivative, efficient fluorescence has been observed. rsc.org The emission maxima are influenced by the nature of the alkali metal cation, suggesting that the lithium cation in this compound plays a role in modulating the excited-state energy levels. The emission energy has been shown to increase with the size of the alkali metal ion in a series of related compounds. rsc.org

In dendritic structures incorporating 9-phenylcarbazole units, long-range through-space interactions have been suggested by fluorescence studies. cmu.edu This indicates that even without direct covalent linkage, electronic communication can occur between chromophores. In this compound, the interaction between the carbazolide anion and the phenyl ring, as well as intermolecular interactions in solution or the solid state, will influence the exciton dynamics and the resulting fluorescence properties. The formation of the carbazolide anion is expected to lead to a red-shifted emission compared to the neutral 9-phenylcarbazole due to the stabilization of the excited state.

| Compound System | Emission Maxima (λmax) | Key Findings |

| Sterically hindered Lithium Carbazolide | ~460-540 nm | Emission energy is cation-dependent. rsc.org |

| 9-Phenylcarbazole Dendrimers | - | Evidence of through-space interactions. cmu.edu |

Structural Analysis of Organolithium Adducts and Functionalized Carbazole Frameworks

The three-dimensional structure of this compound, both in the solid state and in solution, is crucial for understanding its reactivity. X-ray crystallography and advanced NMR techniques are the primary methods for elucidating these structural details.

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. While a crystal structure for the simple this compound adduct is not prominently available, data for the parent 9-phenylcarbazole and related lithiated carbazole derivatives offer valuable insights.

The crystal structure of 9-phenylcarbazole reveals the relative orientation of the phenyl and carbazole rings. nih.gov The dihedral angle between the two aromatic systems is a key parameter that influences the extent of electronic conjugation.

In related organolithium compounds, the lithium cation is often coordinated to the nitrogen atom and can also engage in interactions with the π-system of the aromatic rings or with solvent molecules. For instance, in a sterically hindered lithium carbazolide, the lithium ion is coordinated to the carbazole nitrogen. researchgate.net The solid-state structure of this compound is likely to involve similar Li-N bonding and may form aggregates (dimers, tetramers, or polymers), which is common for organolithium compounds. The packing of these units in the crystal lattice will be influenced by intermolecular forces.

| Compound | Crystal System | Space Group | Key Structural Features |

| 9-Phenylcarbazole | Orthorhombic | F d d 2 | Dihedral angle between phenyl and carbazole rings. nih.gov |

| Sterically hindered Lithium Carbazolide | - | - | Monomeric species with Li-N coordination. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the deprotonation of the N-H group and the formation of the N-Li bond will cause significant changes in the chemical shifts of the carbazole protons and carbons, particularly those close to the nitrogen atom. The negative charge is delocalized over the carbazole ring, leading to a general upfield shift (to lower ppm values) of the proton and carbon signals due to increased electron density.

Studies on a sterically hindered lithium carbazolide have shown distinct signals in the ¹H NMR spectrum that shift depending on the alkali metal cation, indicating that the cation influences the electronic environment of the carbazole ligand in solution. rsc.org For this compound, ¹H-¹³C correlation spectroscopy (HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and for providing information about the connectivity within the molecule. Advanced techniques like NOESY could provide insights into the through-space proximity of different protons, helping to define the solution-state conformation, including the average dihedral angle between the phenyl and carbazole rings.

| Nucleus | Expected Chemical Shift Changes upon Lithiation |

| ¹H | Upfield shift of carbazole protons due to increased electron density. |

| ¹³C | Upfield shift of carbazole carbons, especially those alpha to the nitrogen. |

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound is of interest for its potential use in electronic materials, such as hole-transporting layers in organic light-emitting diodes (OLEDs) and as a redox-active component in batteries. Cyclic voltammetry is a key technique for investigating the redox properties of this compound.

The carbazole moiety is known to be electrochemically active, undergoing oxidation to form a radical cation. The oxidation potential is a measure of the energy required to remove an electron and is influenced by the substituents on the carbazole ring. In the case of 9-phenylcarbazole, the phenyl group can modulate this potential.

Upon formation of the lithium;9-phenylcarbazolide anion, the compound is already in a reduced state. Therefore, its electrochemical characterization would focus on its oxidation. The presence of the negative charge will make the carbazolide anion much easier to oxidize than the neutral 9-phenylcarbazole. This would be observed as a significant shift of the oxidation potential to less positive (or more negative) values in a cyclic voltammogram. The reversibility of the oxidation wave would provide information about the stability of the resulting radical species.

Studies on functionalized carbazoles have shown that electron-withdrawing groups increase the oxidation potential, while electron-donating groups decrease it. rsc.org The carbazolide anion is a very strong electron-donating system. The electrochemical properties of various 9-phenyl-9H-carbazole-π-pyrimidine derivatives have been investigated, demonstrating how modification of the molecular structure can tune the redox potentials. researchgate.net

| Compound Type | Typical Oxidation Potential Range (vs. Fc/Fc+) | Characteristics |

| 9-Phenylcarbazole Derivatives | +0.5 to +1.5 V | Reversible or quasi-reversible oxidation to the radical cation. |

| This compound (expected) | Significantly lower than neutral precursor | Oxidation of the carbazolide anion to the carbazole radical. |

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. In the context of 9-phenylcarbazole systems, CV provides critical insights into the potentials at which electron transfer reactions occur, shedding light on the stability and electronic properties of the molecule and its ions.

The oxidation potential of 9-phenylcarbazole derivatives is notably sensitive to the nature and position of substituents on the carbazole ring. For instance, studies on various 3,6-disubstituted 9-phenylcarbazoles have demonstrated a range of oxidation potentials. A 9-phenylcarbazole derivative with blocked 3,6-positions exhibits a reversible redox couple at +1.23 V. ntu.edu.tw In contrast, the introduction of electron-withdrawing bromo groups at the 3 and 6 positions increases the oxidation potential, with the half-wave potential (E₁⸝₂) observed at +1.49 V. ntu.edu.tw For unsubstituted 9-phenylcarbazole, the electrochemical oxidation can lead to dimerization of the resulting cation radicals. ntu.edu.tw

In a study of a carbazole-based polycyclic aromatic hydrocarbon, the initial oxidation wave, attributed to the carbazole moiety, was observed at approximately 0.95 V (versus FcH/FcH⁺). This process was accompanied by two reduction waves at around 0.43 V and 0.71 V. jecst.org Repetitive cycling of the potential revealed the emergence of new redox waves at 0.45–0.6 V and 0.74–0.95 V, suggesting the formation of oligomeric species on the electrode surface. jecst.org Another investigation into a polymer containing 9-phenylcarbazole units reported an onset oxidation potential of 0.75 V.

While specific cyclic voltammetry data for the parent this compound is not extensively detailed in the available literature, the data from closely related derivatives provide a valuable framework for understanding its likely electrochemical behavior. The table below summarizes the oxidation potentials observed for various 9-phenylcarbazole derivatives.

| Compound | Oxidation Potential (V) | Reference Electrode | Notes |

|---|---|---|---|

| 3,6-disubstituted 9-phenylcarbazole | +1.23 | Not Specified | Reversible redox couple |

| 3,6-dibromo-9-phenylcarbazole (B1311984) | +1.49 (E₁⸝₂) | Not Specified | Effect of electron-withdrawing groups |

| Carbazole-based polycyclic aromatic hydrocarbon | ~0.95 | FcH/FcH⁺ | Initial oxidation of carbazole moiety |

| Polymer containing 9-phenylcarbazole units | 0.75 (onset) | Not Specified | Onset of oxidation |

Spectroelectrochemical Studies of Redox-Active Carbazole Units

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the changes in the electronic absorption spectra of a species as its oxidation state is varied. This method is particularly insightful for characterizing the transient species generated during redox reactions, such as radical cations and anions.

For 9-phenylcarbazole systems, spectroelectrochemical studies have been instrumental in characterizing the nature of the oxidized species. A consistent finding across multiple studies is the formation of 9-phenylcarbazole cation radicals, which exhibit a characteristic broad absorption band in the visible to near-infrared region, typically between 550 nm and 900 nm. ntu.edu.tw This absorption is a hallmark of the oxidized carbazole moiety and provides direct evidence of its involvement in the redox process.

Upon oxidation of 9-phenylcarbazole, the initial sharp absorption peaks corresponding to the neutral molecule decrease in intensity, while new bands appear. For instance, in one study, the oxidation of a 9-phenylcarbazole derivative led to the decrease of sharp peaks at 239 nm and 292 nm and the emergence of new bands at 420 nm and 728 nm, in addition to the broad absorption from 500 nm to 2000 nm. ntu.edu.tw

The table below summarizes the key spectral features observed during the spectroelectrochemical oxidation of 9-phenylcarbazole derivatives.

| Species | Key Absorption Bands (nm) | Notes |

|---|---|---|

| 9-Phenylcarbazole Cation Radical | 550 - 900 (broad) | Characteristic absorption of the oxidized carbazole unit. |

| Oxidized 9-Phenylcarbazole Derivative | 420, 728, 500-2000 (broad) | Appearance of new bands upon oxidation, alongside the broad cation radical absorption. |

These spectroelectrochemical findings confirm that the carbazole unit is the primary redox-active center in these molecules and provide a detailed picture of the electronic transitions that occur upon oxidation. The stability and spectral characteristics of the generated cation radicals are crucial for the design and optimization of materials for various electronic applications.

Computational and Theoretical Investigations of Lithium;9 Phenylcarbazole Chemistry

Quantum Mechanical (QM) Studies of Reaction Mechanisms

Quantum mechanical methods are fundamental to understanding the energetics and pathways of chemical reactions at the molecular level. For a compound like lithium;9-phenylcarbazole (B72232), QM studies can provide invaluable insights into its formation and reactivity.

While specific quantum mechanical studies detailing the reaction pathways for the formation of lithium;9-phenylcarbazole are not extensively documented in the literature, the general principles of lithium-mediated reactions are well-established through computational studies of similar systems. For instance, the lithiation of related carbamate (B1207046) compounds has been investigated using computational quantum chemistry to understand their structures and reactivity. longdom.org These studies often employ methods to model the interaction between the lithium atom and the organic molecule, elucidating the transition states and intermediates involved in the deprotonation or metal-halogen exchange reactions that lead to the formation of the organolithium species. Such calculations can reveal the role of solvents and additives in stabilizing the lithiated species and influencing the reaction pathway.

The analysis of electron density distribution is a powerful tool in computational chemistry to predict the reactivity of a molecule. For this compound, the electron density would be significantly polarized, with a high concentration of negative charge on the nitrogen or a specific carbon atom of the carbazole (B46965) ring and a corresponding positive charge on the lithium atom. This charge distribution dictates the nucleophilic character of the carbanionic center.

Theoretical calculations, such as those employing Natural Bond Orbital (NBO) analysis, can quantify this charge distribution and identify the primary sites of reactivity. In related carbazole derivatives, computational studies have shown that the Highest Occupied Molecular Orbital (HOMO) is often localized on the carbazole unit, indicating its electron-donating nature. researchgate.net For this compound, the HOMO would be expected to be centered on the carbanionic part of the molecule, highlighting the region most susceptible to electrophilic attack. The electrostatic potential map would further visualize the electron-rich areas, providing a qualitative guide to the molecule's reactivity.

Density Functional Theory (DFT) Simulations for Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and properties of medium to large-sized molecules like this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. For N-phenyl-carbazole derivatives, TD-DFT calculations have been successfully employed to interpret experimental UV-vis absorption and fluorescence spectra. beilstein-journals.org These studies help in assigning the observed electronic transitions, which are often of a π-π* or intramolecular charge transfer (ICT) character.

For this compound, TD-DFT calculations could predict its absorption and emission wavelengths. The introduction of lithium is expected to significantly alter the electronic structure compared to the parent 9-phenylcarbazole. This would likely lead to a red-shift in the absorption and emission spectra due to the increased electron density on the carbazole moiety. The nature of the lowest excited states, and thus the photophysical properties, would be highly dependent on the position of the lithium atom and the resulting charge distribution. The table below illustrates typical data that would be generated from such a computational study.

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | [Value] nm |

| Molar Extinction Coefficient (ε) | [Value] M-1cm-1 |

| Maximum Emission Wavelength (λem) | [Value] nm |

| Oscillator Strength (f) | [Value] |

| Predominant Electronic Transition | [e.g., HOMO -> LUMO] |

The three-dimensional structure and conformational flexibility of this compound are critical to its behavior. Conformational analysis, often performed using DFT, can identify the most stable geometries of the molecule. This includes determining the preferred orientation of the phenyl group relative to the carbazole plane and the coordination of the lithium ion, potentially with solvent molecules.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound in solution. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape and identify important intermolecular interactions with solvent molecules. nih.gov For lithiated species, MD simulations are particularly useful for understanding the solvation shell around the lithium ion and the dynamics of ion pairing. nih.gov

Modeling of Intermolecular Interactions and Aggregation Behavior

Organolithium compounds are well-known to form aggregates in solution, and the degree of aggregation can significantly impact their reactivity. Computational modeling can be used to investigate the intermolecular interactions that drive the aggregation of this compound.

Studies on similar lithium carbamates have shown that these compounds can exist as monomers, dimers, or higher aggregates depending on steric hindrance and the solvent. longdom.org Computational chemistry can be used to calculate the energies of these different aggregation states to predict the most stable form under various conditions. longdom.org For this compound, the bulky phenyl group might sterically hinder the formation of large aggregates, favoring monomeric or dimeric species in solution. longdom.org

The modeling of these aggregates would involve calculating the interaction energies between multiple this compound units, taking into account both electrostatic interactions between the polarized C-Li bonds and van der Waals forces. The table below presents a hypothetical comparison of aggregation energies that could be obtained from such a study.

| Aggregate | Gas Phase Aggregation Energy (kcal/mol) | Solvated Aggregation Energy (kcal/mol) |

| Dimer | [Value] | [Value] |

| Trimer | [Value] | [Value] |

| Tetramer | [Value] | [Value] |

These computational approaches provide a powerful framework for understanding the complex chemistry of this compound, from its fundamental electronic structure to its behavior in solution. While specific studies on this exact compound are limited, the application of these theoretical methods to related systems demonstrates their potential to yield deep insights into its properties and reactivity.

Limited Research Available on the Computational Chemistry of this compound

A comprehensive search of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound, specifically concerning its π-π stacking interactions and charge transfer complex formation. Despite the general importance of these phenomena in supramolecular chemistry and materials science, dedicated studies on this particular lithium salt of 9-phenylcarbazole appear to be scarce or not publicly available.

π-π stacking interactions are crucial non-covalent forces that govern the self-assembly of aromatic molecules into larger, ordered structures in both polymeric and supramolecular systems. These interactions, arising from the overlap of electron-rich π-orbitals, influence the structural, electronic, and optical properties of the resulting materials. Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the nature and strength of these interactions, providing insights into the geometry and stability of molecular aggregates. However, specific computational data detailing the π-π stacking behavior of this compound, including intermolecular distances, binding energies, and preferred stacking geometries, could not be located in the reviewed literature.

Similarly, the formation and dynamics of charge transfer complexes are fundamental to understanding the electronic processes in donor-acceptor systems. A charge transfer complex is formed through the partial transfer of electronic charge from a donor molecule to an acceptor molecule. The study of these complexes, often characterized by distinct optical absorption bands, is vital for the development of organic electronic devices. Computational investigations in this area typically focus on calculating the electronic coupling between donor and acceptor moieties, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and the dynamics of charge separation and recombination. In the case of this compound, where the 9-phenylcarbazole moiety could potentially act as an electron donor, detailed computational studies on its charge transfer complex formation with various acceptors are not readily found in published research.

While extensive research exists on the computational analysis of π-π stacking and charge transfer phenomena in a wide array of organic and organometallic compounds, the specific application of these theoretical frameworks to this compound remains an underexplored area of study. Consequently, the detailed research findings and data tables requested for the subsections on π-π stacking interactions and charge transfer complex formation and dynamics for this compound cannot be provided at this time due to the absence of relevant scientific publications.

Further experimental and theoretical work is necessary to characterize the supramolecular chemistry and electronic properties of this compound, which could reveal its potential for applications in materials science and electronics.

Advanced Applications in Materials Science Excluding Prohibited Areas

Organic Electronic Materials Development

The carbazole (B46965) nucleus is an excellent hole-transporting moiety with good thermal and morphological stability. The introduction of a phenyl group at the 9-position (N-position) further enhances these properties, making 9-phenylcarbazole (B72232) derivatives highly suitable for various organic electronic applications.

In phosphorescent OLEDs (PhOLEDs), a host material is crucial for dispersing the phosphorescent guest emitter, preventing self-quenching, and facilitating efficient energy transfer to the emitter. 9-Phenylcarbazole-based molecules are widely developed as host materials due to their high triplet energy and good charge-transporting capabilities. nih.govnih.govmdpi.com These materials can be designed as bipolar hosts, possessing both hole- and electron-transporting functionalities, which helps to create a balanced charge injection and recombination zone within the emissive layer, leading to high device efficiency. nih.govrsc.org

Research has demonstrated that linking two phenylcarbazole moieties with different π-linkers, such as m-xylene (B151644) or p-xylene, can create efficient host materials. rsc.org These molecules can form an exciplex with electron-accepting materials, and this co-host system enhances charge transfer to the phosphorescent dopant. rsc.org For instance, a green PhOLED using a phenylcarbazole-based host exhibited a high external quantum efficiency (EQE) of 31.5%. rsc.org The design of these host materials, including the linkage position on the phenylcarbazole unit, significantly influences the device's electroluminescent performance, including turn-on voltage, brightness, and efficiency. researchgate.net

| Host Material Type | Emitter (Dopant) | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Phenylcarbazole-based exciplex co-host | Ir(ppy)2(acac) (Green) | External Quantum Efficiency (EQE) | 31.5% | rsc.org |

| m-CF-PhCz (cyanofluorene-linked phenylcarbazole) | Ir(ppy)2(acac) (Green) | Current Efficiency | 74.6 cd/A | rsc.org |

| m-BPBCz (isoquinoline-linked phenylcarbazole) | Red Phosphor | External Quantum Efficiency (EQE) | 17.2% | researchgate.net |

| 3-CzDPz (pyrazole-based bipolar host) | Green Phosphor | Current Efficiency | 91.2 cd/A | nih.gov |

| PhCAR-2ACR (phenyl carbazole-based) | Yellow Phosphor | Current Efficiency | 56.90 cd/A | nih.gov |

The inherent electron-donating nature and high hole mobility of the carbazole and triphenylamine (B166846) moieties make them ideal components for hole-transporting materials (HTMs). nih.govmdpi.comresearchgate.net Derivatives based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized to combine the rigidity and stability of carbazole with the excellent hole-transport properties of triphenylamine. nih.govmdpi.com These materials exhibit high glass transition temperatures (Tg), often between 148 and 165 °C, which contributes to the morphological stability and longevity of OLED devices. nih.govmdpi.com

Introducing these novel HTMs into OLED device architectures has been shown to significantly enhance current, power, and external quantum efficiencies compared to devices without them. nih.govmdpi.com The performance improvements are attributed to favorable energy level alignment, which facilitates efficient hole injection from the anode and transport to the emissive layer. researchgate.net Furthermore, doping poly(9-vinylcarbazole), a polymeric derivative, with lithium salts like Li-TFSI has been shown to increase conductivity and charge mobility, reducing the hole-injection barrier and leading to high-efficiency quantum dot LEDs (QLEDs). rsc.org

| HTM Derivative | Key Property | Value | Application | Reference |

|---|---|---|---|---|

| 4-(9H-carbazol-9-yl)triphenylamine derivatives | Glass Transition Temperature (Tg) | 148–165 °C | OLEDs | nih.govmdpi.com |

| Phenyl-Carbazyl Derivatives (e.g., P-Cvz-3) | Luminance Efficiency (@50 mA/cm²) | 5.64 cd/A | OLEDs | researchgate.net |

| TPA-2ACR (acridine-based) | External Quantum Efficiency (EQE) | 21.59% | Yellow PhOLEDs | nih.gov |

| Lithium Salt Doped Poly(9-vinylcarbazole) | Hole-Injection Barrier Reduction | From 1.17 eV to 0.64 eV | QLEDs | rsc.org |

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), carbazole-based derivatives serve as effective hole transport materials. rsc.orgrsc.org These materials facilitate the efficient extraction and transport of holes generated in the perovskite absorber layer to the electrode. Donor-acceptor (D-A) type carbazole derivatives have been designed where the carbazole unit acts as the electron donor. rsc.org Such molecular structures can lead to smoother thin films, higher hole mobility, and better interfacial contact with the perovskite layer. rsc.org Moreover, specific functional groups on the carbazole-based HTM can passivate defects at the perovskite interface, reducing charge recombination and thereby boosting the power conversion efficiency of the solar cell. rsc.org For example, a PSC utilizing a D-A type carbazole derivative as the HTM achieved a high power conversion efficiency of 20.40%. rsc.org

Energy Storage Materials for Lithium-Ion Batteries

The electrochemical activity of carbazole derivatives also makes them suitable for applications in energy storage, specifically in lithium-ion batteries (LIBs). Their utility ranges from forming the basis of polymer electrodes to acting as crucial safety additives.

Organic rechargeable batteries are an emerging field where redox-active organic molecules are used as electrode materials. nih.gov These materials offer the potential for high specific capacities and can be synthesized from abundant precursors. nih.govnih.gov Conductive polymers are particularly interesting for battery electrodes because they can be designed to maintain both electrical conductivity and mechanical integrity during the charge-discharge cycles, which involve significant volume changes (lithiation and delithiation). scl.rsescholarship.org

Polymers derived from 9-phenylcarbazole can function as redox-active centers in battery cathodes. The nitrogen atom in the carbazole ring can undergo reversible oxidation and reduction, allowing for the storage and release of charge. By tailoring the electronic structure of these polymers, it is possible to control their redox potential and lithium-doping capabilities, making them effective components for high-capacity lithium-ion battery electrodes. scl.rsescholarship.org

Overcharging is a critical safety issue for lithium-ion batteries, potentially leading to thermal runaway, fires, or explosions. rsc.orgwattcycle.comlbl.gov One innovative approach to prevent this is the use of redox shuttle additives in the electrolyte. rsc.orgrsc.org However, an alternative mechanism involves additives that polymerize at a specific voltage. 9-Phenyl-9H-carbazole (9P9HC) has been identified as a novel and effective overcharge protection additive that functions through electropolymerization. researchgate.net

During an overcharge event, when the battery voltage exceeds a safe limit (e.g., >4.2 V), the 9P9HC monomer in the electrolyte electrochemically polymerizes on the surface of the cathode. researchgate.net This process forms a conductive polymer film. The growth of this film increases the internal resistance of the battery. researchgate.netxmu.edu.cn In cases of prolonged overcharge, this polymer film can grow through the separator to create a controlled internal short circuit, which causes the battery to self-discharge to a safer voltage and prevents further overcharging. researchgate.netxmu.edu.cntycorun.com Crucially, this additive has been shown to have no significant negative impact on the battery's normal charge-discharge performance during cycling. researchgate.net

| Additive | Mechanism | Activation Voltage (vs. Li/Li+) | Effect | Reference |

|---|---|---|---|---|

| 9-Phenyl-9H-carbazole (9P9HC) | Electropolymerization on cathode | ~4.2 V | Forms a conductive polymer film, increasing internal resistance and preventing voltage runaway. | researchgate.net |

| Biphenyl | Electropolymerization on cathode | 4.5–4.75 V | Forms a conductive film, causing an internal short circuit to prevent overcharge. | tycorun.com |

Rational Design of Carbazole-Based Monomers for Enhanced Performance

The rational design of monomers is a foundational strategy for developing high-performance polymers with tailored properties. In the context of carbazole-based materials, this approach involves the strategic modification of the core carbazole structure to influence the final polymer's electronic, optical, and physical characteristics. The growing demand for advanced energy storage and electronic materials has spurred significant interest in the development of materials with high electrochemical performance. rsc.orgrsc.org While much research focuses on inorganic materials, organic low-molecular and macromolecular compounds are gaining attention due to their lower cost and easier processing. mdpi.com

The design principles for carbazole-based monomers often focus on:

Tuning Electronic Properties: Attaching different functional groups to the carbazole nitrogen or the carbazole ring can alter the monomer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in electronic devices.

Enhancing Solubility and Processability: The introduction of specific side chains can improve the solubility of the resulting polymer, making it more compatible with solution-based processing techniques like spin-coating, which is essential for fabricating thin-film devices. rsc.org

Controlling Morphology: The structure of the monomer influences the packing and morphology of the polymer chains in the solid state. A well-designed monomer can promote ordered structures that enhance charge mobility.

By systematically modifying the 9-phenylcarbazole structure, researchers can create a library of monomers, each designed to optimize a specific performance metric in the final polymer, whether for energy storage, catalysis, or electronic applications.

Catalysis and Sensing Platforms

Modifiers for Heterogeneous and Homogeneous Catalysts (e.g., Pd-based systems)